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molecular formula C17H16N2O3 B3935447 Methanone, [3-nitro-4-(1-pyrrolidinyl)phenyl]phenyl- CAS No. 56106-96-8

Methanone, [3-nitro-4-(1-pyrrolidinyl)phenyl]phenyl-

Cat. No. B3935447
M. Wt: 296.32 g/mol
InChI Key: HHBAMTFXSSAHDN-UHFFFAOYSA-N
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Patent
US04064121

Procedure details

3Nitro-4-chloro-benzophenone is reacted with pyrrolidine as described in Examples 7 or 8 obtain 3-nitro-4-pyrrolidino-benzophenone with a yield of 95 %. The crystalline product melts at 89.5° - 90.5° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:15]=[CH:16][C:17]=1Cl)[C:7]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[O:8])([O-:3])=[O:2].[NH:19]1[CH2:23][CH2:22][CH2:21][CH2:20]1>>[N+:1]([C:4]1[CH:5]=[C:6]([CH:15]=[CH:16][C:17]=1[N:19]1[CH2:23][CH2:22][CH2:21][CH2:20]1)[C:7]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[O:8])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)C2=CC=CC=C2)C=CC1Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C(=O)C2=CC=CC=C2)C=CC1N1CCCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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